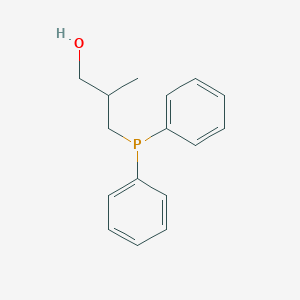
3-(Diphenylphosphanyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is an organophosphorus compound characterized by the presence of a phosphine group attached to a propanol backbone. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand that can stabilize metal complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol typically involves the reaction of diphenylphosphine with an appropriate alkyl halide. One common method is the reaction of diphenylphosphine with 2-methylpropan-1-ol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the phosphine group replaces the halide.
Reaction Conditions:
Reagents: Diphenylphosphine, 2-methylpropan-1-ol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-(Diphenylphosphanyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Acid chlorides or alkyl halides in the presence of a base
Coordination: Transition metal salts such as palladium chloride or platinum chloride
Major Products
Oxidation: Diphenylphosphine oxide derivatives
Substitution: Esters or ethers of this compound
Coordination: Metal-phosphine complexes
科学的研究の応用
3-(Diphenylphosphanyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(Diphenylphosphanyl)-2-methylpropan-1-ol primarily involves its ability to coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal complex and facilitating catalytic activity. This coordination can influence various molecular pathways, depending on the specific metal and reaction conditions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A bidentate ligand that can form more stable complexes due to its ability to chelate metals.
Diphenylphosphinopropane: Similar in structure but with different substituents on the propanol backbone.
Uniqueness
3-(Diphenylphosphanyl)-2-methylpropan-1-ol is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the metal complexes it forms, making it valuable in specialized catalytic applications.
特性
CAS番号 |
113619-53-7 |
|---|---|
分子式 |
C16H19OP |
分子量 |
258.29 g/mol |
IUPAC名 |
3-diphenylphosphanyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H19OP/c1-14(12-17)13-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 |
InChIキー |
GCFPLWLREOHCKX-UHFFFAOYSA-N |
正規SMILES |
CC(CO)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


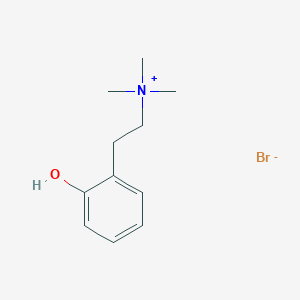
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
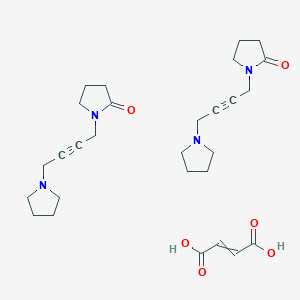
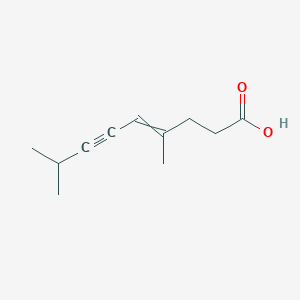

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
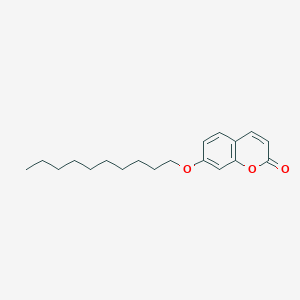

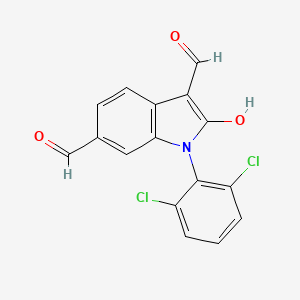
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
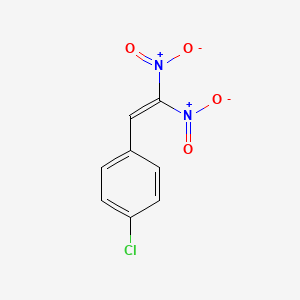
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)

